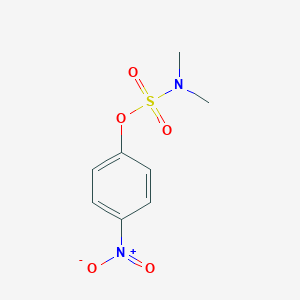

p-Nitrophenyl dimethylsulphamate

Description

Structure

3D Structure

Properties

CAS No. |

1142-27-4 |

|---|---|

Molecular Formula |

C8H10N2O5S |

Molecular Weight |

246.24 g/mol |

IUPAC Name |

(4-nitrophenyl) N,N-dimethylsulfamate |

InChI |

InChI=1S/C8H10N2O5S/c1-9(2)16(13,14)15-8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3 |

InChI Key |

ABMFUZRWANUQNU-UHFFFAOYSA-N |

SMILES |

CN(C)S(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Other CAS No. |

1142-27-4 |

Origin of Product |

United States |

Mechanistic Investigations of P Nitrophenyl Dimethylsulphamate Reactivity

Hydrolysis Pathways of Sulfamate (B1201201) Esters

The hydrolysis of sulfamate esters, which involves the cleavage of the sulfur-oxygen bond, can proceed through different mechanistic routes depending on the reaction conditions and the substitution pattern of the sulfamate nitrogen.

Kinetic and Computational Analyses of Hydrolysis Mechanisms

The hydrolysis of aryl sulfamate esters has been a subject of detailed kinetic and computational investigation to distinguish between associative (SN2-like) and dissociative (SN1-like or E1cB) pathways. For aryl sulfamate monoanions, theoretical studies suggest that in solution, they tend to hydrolyze via an SN1 pathway, which involves the formation of a transient SO₂NH intermediate. This contrasts with aryl sulfate (B86663) monoanions, which are proposed to follow an SN2 mechanism. rsc.org The preference for the SN1 pathway in sulfamates is attributed to the greater stability of the SO₂NH intermediate compared to SO₃. rsc.org

In neutral to moderately alkaline solutions (pH ≥ ~6-9), the hydrolysis of N-substituted sulfamate esters is often described by a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism. This pathway involves the initial ionization of the amino group, followed by the unimolecular expulsion of the aryloxide leaving group from the resulting anion to form a reactive N-sulfonylamine intermediate (RN=SO₂). This intermediate then rapidly reacts with water to yield sulfamic acid and the corresponding phenol (B47542). nih.gov

Conversely, under medium acid strength (pH 2-5), the hydrolysis of phenylsulfamate esters has been shown to proceed through an associative SN2(S) mechanism. In this pathway, a water molecule acts as a nucleophile, attacking the sulfur atom and leading to the cleavage of the S-O bond. nih.gov

While these general mechanisms have been established for aryl sulfamates, specific kinetic and computational data for the hydrolysis of p-nitrophenyl dimethylsulphamate are not extensively available in the reviewed literature. The presence of two methyl groups on the nitrogen atom prevents the initial deprotonation required for the E1cB mechanism, suggesting that its hydrolysis might follow a different pathway, possibly a direct nucleophilic attack by water or hydroxide (B78521) ion on the sulfur atom. However, without specific experimental or computational studies on this compound, its precise hydrolysis mechanism remains a subject for further investigation.

Enzyme-Catalyzed Hydrolytic Cleavage by Sulfamidases

While the term "sulfamidase" might be used, the enzymes typically studied in the context of sulfamate ester hydrolysis are sulfatases (EC 3.1.6.x). These enzymes catalyze the hydrolysis of sulfate esters and have been shown to be irreversibly inhibited by aryl sulfamates. rsc.org This inhibition occurs in a time-dependent and active-site-directed manner, indicating a covalent modification of the enzyme's active site. rsc.org

The catalytic mechanism of type I sulfatases involves a formylglycine (FGly) residue in the active site. rsc.org The proposed mechanism for sulfatase-catalyzed hydrolysis of sulfate esters proceeds via an SN2 reaction at the sulfur atom. rsc.org When these enzymes encounter aryl sulfamates, they can also catalyze the cleavage of the S-OAr bond.

The interaction between sulfatases and aryl sulfamates is complex and often leads to enzyme inactivation. The sulfamate acts as a substrate analogue, binding to the active site. Theoretical studies on the inactivation of sulfatases by sulfamates suggest that the process likely results in the formation of an imine N-sulfate derived from the active site formylglycine residue, which constitutes the irreversible adduct. rsc.org

Specific studies detailing the precise interactions and binding mode of this compound within a sulfamidase or sulfatase active site are not readily found in the current body of scientific literature. The N,N-dimethyl substitution pattern would significantly alter the steric and electronic properties compared to primary or secondary sulfamates, likely influencing its recognition and processing by the enzyme.

A common and effective method for monitoring the rate of hydrolysis of p-nitrophenyl-containing esters is through spectrophotometry. The cleavage of the ester bond releases p-nitrophenol, which, in its deprotonated form (p-nitrophenolate), exhibits a strong absorbance at a wavelength of around 400-410 nm. This colorimetric signal allows for the continuous and real-time measurement of the reaction progress. google.com

This technique is widely applicable for studying both non-enzymatic and enzyme-catalyzed hydrolysis reactions. By monitoring the rate of p-nitrophenol release under various conditions (e.g., different pH, substrate concentrations, or in the presence of inhibitors), valuable kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined for enzymatic reactions.

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfonyl group of sulfamate esters is an electrophilic center that can undergo nucleophilic substitution reactions with various nucleophiles.

Aminolysis Reactions of Aryl Sulfamate Esters

The aminolysis of aryl sulfamate esters, the reaction with an amine, has been studied to understand the factors governing the reaction mechanism. These studies often employ Brønsted plots (logarithm of the rate constant versus the pKa of the amine) as a key mechanistic tool. universityofgalway.ie

Kinetic studies on the aminolysis of various p-nitrophenyl sulfamate esters (with different substituents on the nitrogen) have been conducted in non-aqueous solvents like chloroform (B151607) and acetonitrile (B52724). For N-H containing sulfamates, the reaction with a series of amine bases typically exhibits second-order kinetics. rsc.org The reaction is believed to proceed via a concerted E2-type mechanism, where the amine acts as a base to remove a proton from the sulfamate nitrogen, facilitating the expulsion of the p-nitrophenoxide leaving group. rsc.orgrsc.org

A significant finding in this area is the observed lack of reactivity of this compound in aminolysis reactions under conditions where other sulfamate esters readily react. rsc.orguniversityofgalway.ie The absence of a proton on the nitrogen atom in the N,N-dimethylated compound prevents the E2 or E1cB elimination pathways that are operative for primary and secondary sulfamates. This inertness to aminolysis highlights the critical role of the N-H proton in the prevalent reaction mechanisms for this class of compounds.

Table 1: Second-Order Rate Constants (k₂) for the Aminolysis of Aryl Sulfamate Esters with Pyridine Bases in Chloroform at 37 °C

Data adapted from studies on related sulfamate esters to provide context for aminolysis reactivity.

| Amine Base | pKₐ (in H₂O) | k₂ for 4-Nitrophenyl N-phenylmethylsulfamate (M⁻¹s⁻¹) | k₂ for 4-Nitrophenyl N-phenylsulfamate (M⁻¹s⁻¹) |

|---|---|---|---|

| Pyridine | 5.25 | 1.2 x 10⁻⁴ | 2.5 x 10⁻⁵ |

| 3-Methylpyridine | 5.68 | 2.1 x 10⁻⁴ | 4.0 x 10⁻⁵ |

| 4-Methylpyridine | 6.02 | 3.0 x 10⁻⁴ | 5.8 x 10⁻⁵ |

| 4-(Dimethylamino)pyridine | 9.70 | - | - |

Note: Data for this compound is not included as it was found to be unreactive under these conditions. rsc.orguniversityofgalway.ie

Kinetic Characterization and Brønsted Correlations in Aminolysis

The study of aminolysis reactions provides crucial insights into the reaction mechanism, particularly through the analysis of kinetic data and Brønsted correlations. For reactions involving p-nitrophenyl esters, the relationship between the rate of reaction and the basicity of the attacking amine, as quantified by the Brønsted-type plot (log k vs. pK of the amine), is a powerful diagnostic tool.

While specific Brønsted data for the aminolysis of this compound is not readily found in the cited literature, the behavior of analogous p-nitrophenyl carbonates and chloroformates offers a predictive framework. For instance, the aminolysis of various p-nitrophenyl carbonates often exhibits biphasic Brønsted plots. These plots, with slopes denoted as β at high amine pK and β at low amine pK, suggest a change in the rate-determining step of a stepwise mechanism.

A typical stepwise mechanism proceeds through a zwitterionic tetrahedral intermediate (T). At low amine basicity (low pK), the breakdown of this intermediate to products is often the slower, rate-determining step, leading to a larger β value (β). Conversely, with highly basic amines (high pK), the initial formation of the tetrahedral intermediate becomes rate-limiting, resulting in a smaller β value (β).

Table 1: Illustrative Brønsted Parameters for Aminolysis of Related Esters

| Compound | Amine Series | Brønsted Slopes (β) | pK(0) (Curvature Center) | Postulated Mechanism |

| Methyl 4-nitrophenyl carbonate | Secondary Alicyclic Amines | β = 0.3, β = 1.0 | 9.3 | Stepwise, with changing rate-determining step |

| 4-chlorophenyl 4-nitrophenyl carbonate | Secondary Alicyclic Amines | β = 0.2, β = 0.9 | 10.6 | Stepwise, with changing rate-determining step |

| Methyl 4-nitrophenyl carbonate | Quinuclidines | β = 0.86 | N/A | Stepwise, breakdown of T is rate-limiting |

This table is illustrative and based on carbonate chemistry, as direct data for this compound is not available in the provided search results.

Postulated Intermediates in Sulfonyl Transfer Processes

In analogy to the well-studied aminolysis of carbonyl esters, the reaction of this compound with amines is expected to proceed through a tetrahedral intermediate. Given the sulfonyl center, this would be a trigonal bipyramidal intermediate. The reaction involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl group.

Influence of Reaction Medium on Reactivity and Mechanism

The surrounding solvent environment can significantly impact the rate and mechanism of chemical reactions, including the aminolysis of esters. Changes in solvent polarity, hydrogen bonding capability, and ionizing power can stabilize or destabilize reactants, transition states, and intermediates to varying degrees.

For reactions involving p-nitrophenyl esters, solvent effects have been quantified using multiparameter equations like the extended Grunwald-Winstein equation. This equation correlates the specific rates of solvolysis with the solvent nucleophilicity (N) and solvent ionizing power (Y). For example, the solvolysis of p-nitrophenyl chloroformate has been shown to be sensitive to both of these parameters, with sensitivities (l and m) that suggest a bimolecular mechanism where the addition step of an addition-elimination pathway is rate-determining.

Aprotic and polar solvents like acetonitrile and dimethyl sulfoxide (B87167) can favor certain reaction pathways. For instance, in the N-nitrosation of dihydropyrimidinones, aprotic polar solvents were found to greatly favor the reaction compared to protic solvents. While direct studies on this compound are not available, it is reasonable to infer that its reactivity would also be modulated by the choice of solvent, with polar aprotic solvents potentially accelerating the reaction by solvating the charged intermediate. The specific rates of solvolysis for p-nitrophenyl chloroformate in various binary solvent mixtures, such as aqueous 2,2,2-trifluoroethanol (B45653) (TFE) and aqueous 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have been measured to probe these effects in detail.

Intermolecular Sulfonyl Transfer Reactions and Related Pathways

Intermolecular sulfonyl transfer is a fundamental reaction process. While specific examples involving this compound as the sulfonyl donor are not detailed in the provided search results, the general principles can be inferred from related systems. The reactivity in these transfer reactions is governed by the nature of the nucleophile, the properties of the leaving group, and the reaction conditions.

The p-nitrophenoxide anion is an excellent leaving group, which would facilitate the nucleophilic attack at the sulfonyl center of this compound. The reaction mechanism, as with aminolysis, can be either stepwise, involving a trigonal bipyramidal intermediate, or a concerted process. The presence of two methyl groups on the nitrogen atom of the sulphamate would influence the steric accessibility of the sulfur center and the electronic properties of the sulfonyl group.

Kinetic studies of similar reactions, such as the aminolysis of 4-nitrophenyl 2-pyridyl carbonate in acetonitrile, have provided evidence for a stepwise mechanism involving two intermediates. This is indicated by non-linear plots of the observed rate constant (k) versus the amine concentration, which suggests a more complex mechanism than a simple direct displacement. Such complexities could also be anticipated in the intermolecular sulfonyl transfer reactions of this compound.

Applications of P Nitrophenyl Dimethylsulphamate in Advanced Chemical and Biochemical Research

Application as a Substrate in Enzymology and Metabolic Pathway Elucidation

The structure of p-Nitrophenyl dimethylsulphamate makes it a suitable candidate for use as a chromogenic substrate in enzymatic assays, particularly for enzymes capable of cleaving a sulfate (B86663) or sulfamate (B1201201) bond.

Biochemical Assays for Profiling and Quantification of Sulfamidase Activity

Biochemical assays are crucial for diagnosing enzymatic deficiencies and for fundamental research into enzyme function. The quantification of sulfamidase (specifically N-sulfoglucosamine sulfohydrolase, SGSH) activity is essential for diagnosing conditions like Mucopolysaccharidosis type IIIA (MPS IIIA), a lysosomal storage disorder caused by deficient SGSH activity.

Assays for hydrolytic enzymes frequently employ substrates containing a p-nitrophenyl (pNP) group. The underlying principle is that enzymatic cleavage of the substrate releases the p-nitrophenolate anion, a chromophore that produces a distinct yellow color under alkaline conditions, which can be readily quantified by measuring its absorbance, typically around 405 nm. This method is widely used for various enzymes:

Phosphatases : Use p-nitrophenyl phosphate (B84403) (pNPP) to measure the activity of alkaline and acid phosphatases.

Esterases and Lipases : Employ p-nitrophenyl acetate (B1210297) or p-nitrophenyl palmitate to screen for hydrolase activity. organic-chemistry.orgnih.gov

Glucosidases : Utilize substrates like 4-nitrophenyl-α-D-glucopyranoside for measuring α-glucosidase activity. organic-chemistry.org

Following this established principle, this compound can serve as a chromogenic substrate for sulfamidase. The enzyme would catalyze the hydrolysis of the sulfamate bond, releasing p-nitrophenol. The rate of color formation would be directly proportional to the sulfamidase activity in the sample, allowing for its quantification.

| Enzyme Class | Example p-Nitrophenyl Substrate | Product Measured |

| Phosphatase | p-Nitrophenyl phosphate (pNPP) | p-Nitrophenol |

| Esterase | p-Nitrophenyl acetate (pNPA) | p-Nitrophenol |

| Lipase | p-Nitrophenyl palmitate (pNPPalm) | p-Nitrophenol |

| α-Glucosidase | p-Nitrophenyl-α-D-glucopyranoside | p-Nitrophenol |

| Sulfamidase | This compound | p-Nitrophenol |

This interactive table summarizes common p-nitrophenyl-based substrates and their corresponding enzymes.

Studies on Sulfatase Enzyme Mechanisms and Inhibition

Aryl sulfamates, the class of compounds to which this compound belongs, are potent, broad-spectrum inactivators of sulfatase enzymes. This property makes them invaluable as biochemical reagents for studying sulfatase mechanisms and for developing therapeutic inhibitors.

Research has demonstrated that simple aryl sulfamates can inactivate sulfatases from diverse sources, including bacteria (Pseudomonas aeruginosa), snail, limpet, and abalone. The inactivation process is time-dependent and specifically targets the enzyme's active site. This is confirmed by experiments showing that the presence of a natural substrate protects the enzyme from inactivation by the aryl sulfamate, indicating competitive binding at the active site.

The mechanism involves the sulfamate group, which acts as a mechanism-based inactivator. The sulfatase enzyme initiates its catalytic cycle on the sulfamate, but instead of leading to a simple hydrolysis product, it results in the modification of a crucial active site residue, leading to irreversible inactivation. This makes aryl sulfamates reliable tools for probing the function and structure of sulfatase active sites. organic-chemistry.org

Steroid sulfatase (STS) is a critical enzyme in steroidogenesis, hydrolyzing inactive steroid sulfates into active hormones. organic-chemistry.org Its expression in a high percentage of breast tumors has made it an important molecular target for cancer therapies. organic-chemistry.org Aryl sulfamates were initially developed as inhibitors of STS and have proven to be powerful mechanistic probes.

The sulfamate functional group is primarily responsible for the enzyme's inactivation. organic-chemistry.org Docking studies and experimental data show that the sulfamate moiety binds in the catalytic region of the STS active site. Here, it interacts with a key formylglycine residue, which is essential for catalysis. organic-chemistry.org The enzyme processes the sulfamate group, leading to its own sulfamoylation and consequent inactivation. Because of this mechanism-based inhibition, aryl sulfamates like this compound serve as excellent probes to study the catalytic mechanism of STS and to design potent, targeted inhibitors.

Utility in Organic Synthesis as an Activated Reagent

Beyond its biochemical applications, this compound is a valuable reagent in organic synthesis, specifically for the introduction of the dimethylsulfamoyl group onto other molecules.

Selective Sulfamoylation of Organic Functional Groups

The sulfamate functional group is a key component in many biologically active molecules and pharmaceuticals. Consequently, methods for its efficient and selective installation are of high importance. Traditional reagents like N,N-dimethylsulfamoyl chloride can be unstable and lack selectivity. organic-chemistry.org

A modern catalytic method utilizes electron-deficient aryl sulfamates as activated group transfer reagents for the sulfamoylation of alcohols. organic-chemistry.org The p-nitrophenyl group is strongly electron-withdrawing, which makes the attached sulfamate an excellent leaving group. This activation allows the reaction to proceed under mild conditions, catalyzed by a simple organic base such as N-methylimidazole. organic-chemistry.org

The proposed mechanism involves the deprotonation of the sulfamate donor, followed by the elimination of the phenolate (B1203915) (p-nitrophenolate) to generate a highly reactive aza-sulfene intermediate (HNSO₂). This intermediate is then trapped by an alcohol nucleophile to form the desired sulfamoylated product. organic-chemistry.org

A key advantage of this method is its selectivity. It shows a high intrinsic preference for the sulfamoylation of primary (1°) alcohols over secondary (2°) alcohols. organic-chemistry.org This chemoselectivity is valuable when working with complex molecules containing multiple hydroxyl groups, such as polyols and natural products like nucleosides. organic-chemistry.org The stability and ease of handling of crystalline aryl sulfamate donors, like this compound, offer a significant advantage over traditional methods. organic-chemistry.org

| Substrate Type | Selectivity | Reagent Class | Reference |

| Polyols (with 1° and 2° alcohols) | Preferential sulfamoylation of 1° alcohol | Electron-deficient aryl sulfamate | organic-chemistry.org |

| Nucleosides | Selective for 1° hydroxyl group | Electron-deficient aryl sulfamate | organic-chemistry.org |

| Simple Diols | High selectivity for 1° over 2° alcohol | Electron-deficient aryl sulfamate | organic-chemistry.org |

This interactive table illustrates the selective sulfamoylation of various functional groups using activated aryl sulfamates.

Regioselectivity Considerations in Sulfamoylation

The introduction of a sulfamoyl group onto a molecule, known as sulfamoylation, is a key reaction in medicinal chemistry. Achieving regioselectivity—the ability to place the sulfamoyl group at a specific position in a complex molecule—is critical for synthesizing targeted therapeutic agents. For instance, in the synthesis of potential inhibitors for sulfatase enzymes, regioselective sulfamoylation of primary hydroxyl groups over secondary ones is a vital step. Research has shown that conducting the reaction at low temperatures can enable this selectivity, providing a concise pathway to complex molecules like (2S,3R,4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-((sulfamoyloxy)methyl)tetrahydro-2H-pyran-3-yl)sulfamate, a putative inhibitor of the enzymes Sulf-1 and Sulf-2. nih.gov This approach avoids the need for extensive use of protecting groups, streamlining the synthesis of bioactive sulfamate derivatives. nih.gov

In a related area, chemoenzymatic methods have been developed for the synthesis of regioselectively O-sulfonated p-nitrophenyl glycosides. These methods involve chemical sulfonation followed by selective enzymatic desulfonation using sulfatases from molluscan sources. These enzymes have shown a tendency to cleave sulfate groups at secondary positions, leaving the sulfate at the primary C-6 position intact, thereby yielding specific, partially sulfonated sugar derivatives.

Precursor in the Rational Design and Synthesis of Bioactive Sulfamate Derivatives

The sulfamate moiety is a crucial pharmacophore found in numerous clinically important drugs. Its design as a stable and effective mimic of a sulfate group has led to the development of potent enzyme inhibitors. The rational design of these inhibitors often relies on understanding the mechanism of the target enzyme. While p-nitrophenyl esters are used extensively to probe these mechanisms, the synthesis of sulfamate-containing inhibitors itself involves specific sulfamoylating agents. The development of improved synthesis methods, such as the regioselective techniques mentioned previously, is essential for creating libraries of potential drug candidates for screening. nih.gov

Contributions to Fundamental Mechanistic Organic Chemistry Studies

The p-nitrophenyl group is a cornerstone of mechanistic studies due to its utility as a leaving group that produces a colored product, p-nitrophenol, which is easily quantified by UV-Vis spectroscopy. This has made p-nitrophenyl esters, rather than this compound, invaluable tools for kinetic analysis.

Investigation of Acyl Group Transfer Processes

Acyl group transfer is a fundamental reaction in chemistry and biology. The hydrolysis of p-nitrophenyl esters, particularly p-nitrophenyl acetate, is a classic model system for studying these processes. Kinetic isotope effect studies on the reactions of p-nitrophenyl acetate with various nucleophiles (oxyanions, thiolates) have been used to map the transition state structures of these reactions.

These studies have revealed that the transition state for acyl transfer can vary significantly depending on the nucleophile. For instance, reactions with thiolate nucleophiles show a greater loss of the carbonyl π-bond character compared to reactions with oxyanion nucleophiles. Such detailed mechanistic insights are crucial for understanding enzyme catalysis, as many enzymes, including lipases and proteases, utilize acyl transfer reactions.

Lipases, for example, have been studied using a range of p-nitrophenyl esters with different fatty acyl chain lengths (e.g., butyrate, caprylate, laurate). nih.gov These studies help determine the substrate specificity of the enzyme and confirm that the reaction proceeds via an acyl-enzyme intermediate. The rate-limiting step in these lipase-catalyzed reactions is often the hydrolysis of this intermediate. nih.gov

Theoretical and Computational Chemistry Approaches to P Nitrophenyl Dimethylsulphamate Systems

Quantum Mechanical Calculations of Reaction Transition States and Pathways

Quantum mechanical (QM) calculations are pivotal in elucidating the intricate details of chemical reaction mechanisms, providing insights into transition states and reaction pathways that are often inaccessible through experimental means alone. For systems involving p-Nitrophenyl dimethylsulphamate, QM methods can be employed to map out the potential energy surface of its reactions, such as nucleophilic attack at the sulfur atom. These calculations can pinpoint the geometry of transition state structures, which represent the highest energy point along the reaction coordinate, and determine the associated energy barriers.

While direct QM studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related sulfur-containing compounds. For instance, QM calculations have been used to analyze the transition states of hydrogen transfer reactions involving sulfur-containing molecules like SH + H2S. nih.gov Such studies often employ various levels of theory, such as Møller-Plesset perturbation theory (MP2) and density functional theory (DFT) with different functionals (e.g., B3LYP, CAM-B3LYP), to construct accurate potential energy surfaces. nih.gov These surfaces are crucial for understanding the dynamics of the reaction and identifying the most favorable reaction pathways.

Furthermore, recent advancements in computational chemistry have led to the development of machine learning models that can predict transition state structures with significantly reduced computational cost compared to traditional quantum chemistry methods like DFT. mit.edu These models are trained on large datasets of known reactions and can generate accurate transition state geometries in seconds, a process that could otherwise take hours or days. mit.edu The application of such methods to the reactions of this compound could greatly accelerate the exploration of its reactivity with various nucleophiles. The general approach of transition state theory (TST) involves defining a dividing surface that separates reactants from products, with the reaction rate being determined by the probability of the system reaching this transition state. quantumatk.com Quantum transition-state theory (QTST) extends this by incorporating quantum effects, providing a more rigorous framework for calculating reaction rates. arxiv.org

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic interactions between enzymes and their substrates. In the context of this compound, which can act as a substrate for sulfatase or sulfotransferase enzymes, MD simulations can reveal the conformational changes and key intermolecular interactions that govern substrate binding and catalysis.

MD simulations of enzyme-substrate complexes can provide detailed information on the binding modes of the substrate within the enzyme's active site. dovepress.com These simulations can identify crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the substrate and amino acid residues of the enzyme. dovepress.comnih.gov For example, in sulfotransferase enzymes, MD simulations have been used to study the binding of the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) and the subsequent transfer of the sulfuryl group to a substrate. nih.govresearchgate.net These studies have identified key residues, such as conserved lysine (B10760008) and histidine residues, that are vital for stabilizing the transition state of the sulfation reaction. nih.govresearchgate.net

By simulating the enzyme-substrate system over time, MD can also capture the dynamic nature of these interactions and reveal how the enzyme's structure fluctuates to accommodate the substrate and facilitate the chemical reaction. mdpi.com For instance, simulations can show how flexible loops in the enzyme structure may close over the active site to shield the reaction from the solvent and properly orient the substrate for catalysis. mdpi.com Analysis of parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) can quantify the stability and flexibility of the protein-ligand complex. dovepress.com Such simulations, applied to an enzyme that processes this compound, would be invaluable for understanding the determinants of its substrate specificity and catalytic efficiency.

Density Functional Theory (DFT) Studies on Sulfonyl Group Reactivity and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules. For this compound, DFT studies can provide significant insights into the reactivity of the sulfonyl group and the electronic properties that govern its chemical behavior.

DFT calculations can be used to determine various molecular properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are crucial for understanding where a molecule is susceptible to nucleophilic or electrophilic attack. The sulfonyl group in this compound is electron-withdrawing, which makes the sulfur atom electrophilic and prone to attack by nucleophiles. The p-nitrophenyl group is an excellent leaving group, a property that is enhanced by the electron-withdrawing nature of the nitro group. emerginginvestigators.org

Studies on related sulfonyl-containing compounds have utilized DFT to rationalize their reactivity. For example, DFT calculations have been employed to study the mechanism of reactions involving sulfonyl radicals, elucidating the energetics of different reaction pathways. nih.gov Similarly, DFT has been used to investigate the adsorption and reaction of sulfur-containing gas molecules on surfaces, providing insights into their bonding and charge transfer mechanisms. mdpi.com In the context of this compound, DFT could be used to model its hydrolysis or its reaction with various nucleophiles, calculating the activation energies for different proposed mechanisms. Furthermore, DFT studies on the migration of p-nitrophenyl groups in other molecular systems have shown that the stability of intermediates, such as the Meisenheimer complex, can be evaluated, providing a deeper understanding of the reaction mechanism. nih.gov The choice of functional and basis set in DFT calculations is critical for obtaining accurate results, and various combinations are often tested to validate the computational model. mdpi.com

Kinetic Isotope Effect Studies for Mechanistic Elucidation

The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of chemical and enzymatic reactions. libretexts.org It involves measuring the change in the reaction rate when an atom in one of the reactants is replaced with one of its heavier isotopes. wikipedia.org This change in rate provides information about the bond-breaking and bond-forming steps in the rate-determining step of the reaction.

For reactions involving this compound, KIE studies could be designed to probe the mechanism of sulfuryl group transfer. For example, by synthesizing this compound with a heavy isotope of sulfur (³⁴S), the ³⁴S KIE for its hydrolysis or enzymatic degradation could be determined. A significant KIE would suggest that a bond to the sulfur atom is being broken or formed in the rate-determining step. This has been applied to the hydrolysis of sulfate (B86663) monoesters like p-nitrophenyl sulfate, where the ³⁴S KIE was used to distinguish between different possible mechanisms. nih.gov

Similarly, isotopic substitution of other atoms in the molecule could provide further mechanistic details. For instance, a secondary KIE could be measured by replacing a hydrogen atom with deuterium (B1214612) in the dimethylamino group. The magnitude of the secondary KIE can give clues about changes in hybridization at the atom adjacent to the isotopic substitution site during the transition state. wikipedia.org Furthermore, solvent isotope effect (SIE) studies, where the reaction is carried out in D₂O instead of H₂O, can reveal the role of proton transfer in the reaction mechanism. nih.govsemanticscholar.org An inverse solvent isotope effect, where the reaction is faster in D₂O, can indicate a pre-equilibrium step involving the formation of a more reactive species. nih.govsemanticscholar.org While direct KIE studies on this compound are not readily found in the literature, the principles derived from studies on analogous compounds provide a clear framework for how this technique could be applied to elucidate its reaction mechanisms.

Future Perspectives in P Nitrophenyl Dimethylsulphamate Research

Development of Novel Analogs for Expanding Research Applications

Currently, there is a lack of specific published research on the development of novel analogs of p-Nitrophenyl dimethylsulphamate. However, the broader field of p-nitrophenyl esters and related compounds offers a roadmap for potential future investigations. The development of analogs could be a promising avenue for expanding the utility of this compound.

Future research could focus on systematic modifications to the core structure of this compound. For instance, altering the substituents on the phenyl ring or modifying the dimethylsulphamate group could lead to a library of new compounds with tailored electronic and steric properties. These analogs could then be screened for a variety of potential applications, drawing inspiration from the diverse roles of other p-nitrophenyl derivatives in biochemical assays and organic synthesis.

A key area of interest for such analogs would be in the development of new probes for enzyme activity. The p-nitrophenyl group is a well-established chromogenic leaving group, and novel analogs could be designed to have altered reactivity profiles, making them suitable for studying a wider range of enzymes. For example, analogs with different steric bulk around the sulphamate group could be used to probe the active site topology of various hydrolases.

Exploration of Untapped Reactivity Profiles and Catalytic Systems

The reactivity of this compound remains largely unexplored in the scientific literature. While the hydrolysis of the sulphamate ester bond is an expected reaction pathway, detailed mechanistic studies are currently unavailable. Future research in this area could uncover novel reactivity profiles and potential applications in catalysis.

One potential area of investigation is the use of this compound as a substrate for various nucleophiles beyond simple hydrolysis. Its reaction with amines, thiols, and other nucleophiles could lead to the development of new synthetic methodologies. The influence of the p-nitrophenyl leaving group on the reactivity of the sulphamate moiety is a key question that warrants investigation.

Furthermore, the development of catalytic systems for the controlled transformation of this compound is a fertile ground for research. This could involve the use of metal complexes or organocatalysts to promote specific reaction pathways. For example, catalysts could be designed to facilitate the transfer of the dimethylsulphamoyl group to other molecules, opening up new avenues for the synthesis of complex organic structures. The study of such catalytic systems would not only expand the synthetic utility of this compound but also provide fundamental insights into the mechanisms of sulphamate ester reactivity.

Integration with Advanced Spectroscopic and Analytical Techniques for Deeper Mechanistic Understanding

A thorough mechanistic understanding of the reactions of this compound is essential for its future development and application. The integration of advanced spectroscopic and analytical techniques will be crucial in achieving this goal. While no specific studies utilizing these techniques on this compound have been reported, their application to related systems highlights their potential.

Future research should employ a combination of techniques to probe the kinetics and mechanisms of its reactions. For instance, time-resolved UV-Vis spectroscopy can be used to monitor the release of the p-nitrophenolate anion during hydrolysis or other nucleophilic substitution reactions, allowing for the determination of reaction rates and the elucidation of the reaction mechanism.

Q & A

Basic Research Questions

Q. How is p-nitrophenyl dimethylsulphamate synthesized and characterized in academic research?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions, such as the reaction of p-nitrophenyl derivatives (e.g., p-bromonitrobenzene) with ammonium salts of O,O'-alkylene dithiophosphates. Structural characterization employs elemental analysis, IR spectroscopy (to confirm P=S and P-O-C bonds), and NMR spectroscopy (¹H and ³¹P) to resolve coordination modes and molecular geometry . For instance, IR spectra typically show P=S stretching vibrations at ~650 cm⁻¹, while ³¹P NMR provides insights into phosphorus environments .

Q. What are the typical applications of p-nitrophenyl derivatives in enzymatic assays?

- Methodological Answer : p-Nitrophenyl derivatives, including phosphates and esters, are widely used as chromogenic substrates for phosphatases and lipases. For example, p-nitrophenyl phosphate (PNPP) is hydrolyzed by alkaline phosphatase in ELISA assays, releasing yellow p-nitrophenol detectable at 405 nm . Experimental optimization includes selecting buffer systems (e.g., Britton-Robinson buffer for pH stability) and validating substrate specificity via kinetic assays with varying chain-length esters (C2–C18) .

Advanced Research Questions

Q. How does the coordination behavior of this compound influence its reactivity in catalytic systems?

- Methodological Answer : Unlike bidentate dithiophosphate ligands, this compound exhibits monodentate coordination via the sulfur atom, as shown by ³¹P NMR chemical shift deviations (~3–5 ppm). This behavior impacts metal-complex reactivity, requiring studies using titration experiments (e.g., with Cu²⁺ or Ni²⁺) to assess binding constants and catalytic activity in oxidation or hydrolysis reactions .

Q. How does the alkyl chain length in p-nitrophenyl esters affect enzyme specificity and activity?

- Methodological Answer : Enzymes like Lip54q and MtEst45 show substrate preference based on chain length. For Lip54q, maximal activity occurs with p-nitrophenyl decanoate (C10), while MtEst45 favors p-nitrophenyl butyrate (C4). Researchers use activity assays at varying pH (5.0–12.0) and temperatures (30–70°C) to profile specificity, with data normalized to the highest observed activity (set as 100%) . Advanced kinetic models (e.g., first-order inactivation) further quantify enzyme stability under stressors like high metal ion concentrations .

Q. What methodological considerations are critical when using dimethylsulfoxide (DMSO) in studies involving neural cells, and how might dimethylsulphamate derivatives interact?

- Methodological Answer : DMSO, a common cryoprotectant, inhibits oligodendrocyte differentiation at concentrations >2% and may induce neurotoxicity. For dimethylsulphamate derivatives, solvent compatibility studies should include dose-response assays (1–25 mM DMSO) and control groups with alternative solvents (e.g., ethanol). Pre-treatment protocols recommend DMSO removal via centrifugation or dialysis to mitigate adverse effects .

Q. How can researchers optimize assay conditions for this compound stability under varying pH and temperature?

- Methodological Answer : Stability is assessed using accelerated degradation studies. For example, incubate the compound in buffers across a pH range (e.g., 5.0–12.0) at 45°C for 1–6 hours, then quantify residual activity via spectrophotometry. Data are modeled using Arrhenius equations to predict shelf-life. High-throughput metabolic stability assays (e.g., UPLC-MS) further evaluate interactions with cytochrome P450 enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.